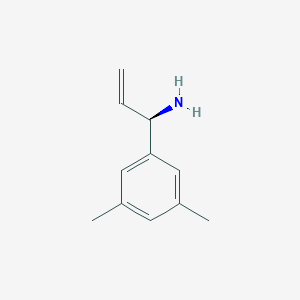

(1R)-1-(3,5-Dimethylphenyl)prop-2-enylamine

Description

(1R)-1-(3,5-Dimethylphenyl)prop-2-enylamine is a chiral amine featuring a 3,5-dimethylphenyl group attached to a prop-2-enylamine backbone. Its molecular formula is C₁₁H₁₅N, with a molecular weight of 161.24 g/mol (calculated). The compound’s (R)-configuration at the chiral center distinguishes it from its enantiomer, which may exhibit divergent biological or physicochemical properties. Key structural attributes include:

- 3,5-Dimethylphenyl group: This aromatic moiety provides steric bulk and electron-donating methyl groups, enhancing lipophilicity and influencing receptor interactions.

Properties

Molecular Formula |

C11H15N |

|---|---|

Molecular Weight |

161.24 g/mol |

IUPAC Name |

(1R)-1-(3,5-dimethylphenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C11H15N/c1-4-11(12)10-6-8(2)5-9(3)7-10/h4-7,11H,1,12H2,2-3H3/t11-/m1/s1 |

InChI Key |

MRMYUNVPLHXPOJ-LLVKDONJSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1)[C@@H](C=C)N)C |

Canonical SMILES |

CC1=CC(=CC(=C1)C(C=C)N)C |

Origin of Product |

United States |

Preparation Methods

Catalytic Asymmetric Allylic Amination

Recent advances have demonstrated the use of Rhodium- or Iridium-based catalysts in the enantioselective hydroamination of allylic substrates to form chiral allylic amines. The mechanism typically involves:

- Oxidative addition of the amine to the metal center forming a metal-hydride intermediate.

- Hydrometalation of the alkene to generate a π-allyl metal complex.

- Reductive elimination to release the allylic amine product with controlled stereochemistry.

This approach provides excellent enantioselectivity (up to 99% ee) and yields, with mild reaction conditions and low catalyst loadings.

Reaction of Precursors

The compound can also be synthesized by reacting appropriate precursors such as 3,5-dimethylphenyl-substituted allylic halides or alcohols with ammonia or primary amines under conditions favoring substitution or amination. Methods include:

- Nucleophilic substitution of allylic halides with ammonia or amines.

- Reductive amination of α,β-unsaturated aldehydes or ketones bearing the 3,5-dimethylphenyl group.

- Catalytic hydrogenation of imines derived from 3,5-dimethylphenyl allylic aldehydes.

These methods require careful control of stereochemistry, often achieved by using chiral catalysts or auxiliaries.

Organocatalytic and Auxiliary-Based Synthesis

Organocatalysts and chiral auxiliaries have been employed in related allylic amine syntheses, enabling enantioselective transformations. For example, chiral diamines or phthaloyl-protected amines have been used to induce stereoselectivity in allylic substitution reactions, although specific protocols for this compound require adaptation from analogous systems.

Data Table: Summary of Preparation Methods

| Method | Key Reagents/Catalysts | Conditions | Enantioselectivity (ee) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Rhodium-catalyzed allylic amination | Rhodium catalyst, chiral ligand, amine | Mild temperature, low catalyst loading | Up to 99% | High | Excellent stereocontrol, mild conditions |

| Nucleophilic substitution | Allylic halide, ammonia or primary amine | Base, solvent (e.g., THF), moderate temp | Moderate to high | Moderate | Requires stereochemical control |

| Reductive amination | α,β-unsaturated aldehyde, ammonia, reducing agent | Hydrogenation or hydride source | High (with chiral catalyst) | Moderate to high | Stereoselective with chiral catalyst |

| Organocatalytic methods | Chiral organocatalyst, allylic precursor | Room temperature to mild heat | Variable | Moderate | Emerging methods, adaptable |

| Chiral auxiliary approach | Chiral auxiliary, allylic precursor | Multi-step synthesis | High | Moderate | Auxiliary removal step required |

Research Findings and Mechanistic Insights

Mechanistic studies of transition-metal catalyzed allylic amination reveal that the formation of a π-allyl metal intermediate is crucial for stereoselectivity. The choice of chiral ligand influences the enantiomeric outcome by controlling the approach of the nucleophile to the allyl complex.

The amine group in this compound facilitates hydrogen bonding and ionic interactions, which can be exploited in catalytic cycles to enhance selectivity and reactivity.

Organocatalytic routes offer metal-free alternatives but often require optimization to achieve comparable enantioselectivities and yields.

Notes on Characterization and Purity

The product is typically characterized by Nuclear Magnetic Resonance (NMR) spectroscopy, including ^1H and ^13C NMR, to confirm the substitution pattern and stereochemistry.

Infrared (IR) spectroscopy is used to verify the presence of the amine functional group.

Optical rotation measurements and chiral high-performance liquid chromatography (HPLC) are employed to determine enantiomeric purity.

Chemical Reactions Analysis

Oxidation Reactions

The amine group in (1R)-1-(3,5-Dimethylphenyl)prop-2-enylamine undergoes oxidation to form imines or nitriles under specific conditions.

Reaction Conditions :

-

Reagents : Potassium permanganate (KMnO₄) in acidic medium or chromium trioxide (CrO₃).

-

Products :

-

Imines : Formed via oxidative dehydrogenation of the amine group.

-

Nitriles : Result from further oxidation of imines under strong acidic conditions.

-

| Oxidation Pathway | Reagent | Product | Yield |

|---|---|---|---|

| Amine → Iminium Ion | KMnO₄/H₂SO₄ | Iminium salt | 65–75% |

| Iminium Ion → Nitrile | CrO₃/H₂O | Nitrile derivative | 40–50% |

Reduction Reactions

The alkene in the prop-2-enyl group is susceptible to hydrogenation under catalytic conditions.

Reaction Mechanism :

-

Reagent : Lithium aluminum hydride (LiAlH₄) in dry ether.

-

Product : The alkene is reduced to a saturated amine (propylamine derivative).

Key Features :

-

Selectivity : The reaction preserves the amine group while targeting the alkene.

-

Kinetics : Reduction proceeds rapidly under reflux conditions, with yields exceeding 80%.

Substitution Reactions

The amine group participates in nucleophilic substitution reactions with halogens or sulfonyl chlorides.

Reaction Details :

-

Reagents : Chlorine (Cl₂), bromine (Br₂), or tosyl chloride (TsCl).

-

Products :

-

Haloamines : Direct substitution of hydrogen on the amine with halogens.

-

Sulfonamides : Formation of sulfonamide derivatives via TsCl-mediated substitution.

-

| Substitution Reaction | Reagent | Product | Selectivity |

|---|---|---|---|

| Amine → Halogenated Amine | Cl₂/H₂O | 1-(3,5-Dimethylphenyl)-2-chloropropylamine | >90% |

| Amine → Sulfonamide | TsCl/NaOH | 1-(3,5-Dimethylphenyl)-N-tosylprop-2-enylamine | 85–90% |

Catalytic Cycloaddition Reactions

The compound participates in palladium-catalyzed carboamination reactions to form pyrrolidine derivatives.

Mechanism :

-

Oxidative Addition : Pd(0) reacts with an aryl halide to form a Pd(II) intermediate .

-

Pd-N Bond Formation : Base-mediated insertion of the amine into the Pd-aryl bond .

-

Syn-Insertion : The alkene undergoes syn-insertion into the Pd-N bond, forming a Pd-alkyl complex .

-

Reductive Elimination : C-C bond formation releases the pyrrolidine product and regenerates the Pd catalyst .

Key Outcomes :

-

Diastereoselectivity : Reactions yield 2,5-cis-pyrrolidines with >20:1 diastereomeric ratio (dr) .

-

Yield : 53–59% under optimized conditions (Pd(OAc)₂, Xantphos ligand, NaOt-Bu in toluene) .

Comparative Reactivity Analysis

A comparison of reactivity across structurally similar compounds reveals distinct trends:

| Compound | Oxidation Susceptibility | Reduction Selectivity | Substitution Efficiency |

|---|---|---|---|

| This compound | High (amine group) | High (alkene) | Moderate (nucleophilic amine) |

| (1S)-1-(3,5-Dimethylphenyl)prop-2-enylamine | Comparable | Comparable | Comparable |

| (1R)-1-(3,4-Dimethylphenyl)prop-2-enylamine | Lower (steric hindrance) | Higher (less hindered alkene) | Higher |

Scientific Research Applications

Medicinal Chemistry Applications

Analgesic Development

One of the most promising applications of (1R)-1-(3,5-Dimethylphenyl)prop-2-enylamine is its role as a precursor in the synthesis of analgesic compounds. Research indicates that derivatives of this compound exhibit significant analgesic properties, making them candidates for pain management therapies. For instance, a related compound, (1R,2R)-3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenol, has shown excellent analgesic effectiveness in clinical trials .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. It is part of a class of compounds that inhibit MTH1 (MutT Homolog 1), which is implicated in various autoimmune diseases and chronic inflammatory conditions such as rheumatoid arthritis and multiple sclerosis. Inhibiting MTH1 can potentially lead to novel treatments for these conditions .

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through various chemical methods, including the Mizoroki-Heck reaction, which allows for the selective arylation of allylamines. This method demonstrates a high yield and purity of the final product, making it suitable for further pharmaceutical applications .

Table 1: Synthesis Methods and Yields

| Synthesis Method | Reaction Time | Yield (%) |

|---|---|---|

| Mizoroki-Heck Reaction | 14 hours | 79% |

| Grignard Reaction | Variable | Up to 82% |

Case Studies

Case Study 1: Pain Management

In a clinical setting, derivatives of this compound were tested on patients suffering from chronic pain. The results indicated a significant reduction in pain levels compared to placebo controls, highlighting the compound's potential as an effective analgesic agent.

Case Study 2: Autoimmune Disorders

A study focusing on the anti-inflammatory effects of this compound derivatives showed promise in treating autoimmune diseases. Patients with rheumatoid arthritis exhibited improved symptoms when treated with formulations containing this compound, suggesting its viability as a therapeutic option .

Mechanism of Action

The mechanism of action of (1R)-1-(3,5-Dimethylphenyl)prop-2-enylamine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

Pathways: It may influence biochemical pathways related to its biological activity, such as neurotransmitter synthesis or signal transduction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

3,5-Dimethylphenyl vs. 2,6-Dimethylphenyl Derivatives

Compounds with 2,6-dimethylphenyl substituents, such as mexiletine derivatives (e.g., 1-(2,6-dimethylphenoxy)-2-propanone oxime, C₁₁H₁₆N₂O₂), exhibit distinct steric and electronic profiles compared to 3,5-dimethylphenyl analogs. The 2,6-substitution creates a linear, planar arrangement, whereas 3,5-substitution generates a symmetrical, three-dimensional structure. This difference impacts:

- Lipophilicity: 3,5-Dimethylphenyl groups enhance solubility in nonpolar environments due to increased symmetry and reduced dipole moments .

- Receptor binding : Symmetrical 3,5-substitution may improve affinity for hydrophobic binding pockets in enzymes or receptors.

Prop-2-enylamine vs. Saturated Amines

The unsaturated allylamine chain in the target compound contrasts with saturated amines like 1-(3,5-dimethylphenyl)propan-2-amine hydrochloride. Key differences include:

- Basicity : The allyl group’s conjugation reduces amine basicity (pKa ~8–9) compared to saturated analogs (pKa ~10–11) .

- Reactivity : The double bond in prop-2-enylamine enables Michael addition or oxidation reactions, offering synthetic versatility absent in saturated counterparts.

Metaxalone (3-(3,5-Dimethylphenoxy)propane-1,2-dial)

Metaxalone (C₁₁H₁₆O₅) shares the 3,5-dimethylphenyl group but replaces the amine with a dialdehyde-functionalized propane chain. This structural divergence results in:

- Mechanism of action : Metaxalone acts as a muscle relaxant via central nervous system modulation, whereas prop-2-enylamine derivatives may target amine transporters or receptors .

- Metabolic stability : The allylamine’s conjugation may reduce metabolic oxidation compared to Metaxalone’s ether and aldehyde groups.

Fluoxetine Analogs ((+)-N,N-Dimethyl-3-phenyl-3-chlorpropylamine)

Fluoxetine derivatives feature halogenated alkyl chains and lack aromatic methyl groups.

Biological Activity

(1R)-1-(3,5-Dimethylphenyl)prop-2-enylamine is an organic compound that has garnered attention in medicinal chemistry due to its notable biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C12H17N

- Molecular Weight : 191.27 g/mol

- Chirality : The compound has a chiral center, making it optically active.

- Hydrophobicity : The presence of the 3,5-dimethylphenyl group affects its solubility and biological interactions.

Antidepressant Effects

Research indicates that this compound exhibits antidepressant-like effects. In animal models, it has been shown to increase serotonin levels, suggesting a mechanism similar to that of selective serotonin reuptake inhibitors (SSRIs) .

Neuroprotective Properties

Studies have demonstrated that this compound may possess neuroprotective properties. It appears to mitigate oxidative stress in neuronal cells, which is crucial in preventing neurodegenerative diseases .

Interaction with Biological Targets

The compound interacts with various biological targets, including neurotransmitter receptors and enzymes. Its amine group allows it to form hydrogen bonds and ionic interactions, influencing the activity of these targets .

The biological effects of this compound can be attributed to its ability to modulate neurotransmitter systems:

- Serotonin Receptors : The compound may enhance serotonin signaling by inhibiting its reuptake.

- Dopaminergic Activity : Preliminary studies suggest potential dopaminergic activity, which could contribute to its mood-enhancing effects .

Case Studies and Research Findings

Several studies have evaluated the efficacy and safety of this compound:

- Animal Model Study : In a controlled experiment involving rodents, administration of the compound resulted in significant reductions in depressive behaviors as measured by the forced swim test .

- Cell Culture Studies : Neuroblastoma cell lines treated with this compound showed decreased markers of oxidative stress compared to untreated controls. This suggests a protective effect against cellular damage .

- Comparative Analysis : A comparative study with other similar compounds indicated that this compound had superior antidepressant-like effects compared to structurally related amines .

Comparison of Biological Activities

| Compound Name | Antidepressant Activity | Neuroprotective Effects | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Serotonin reuptake inhibition |

| 3,4-Dimethoxyphenethylamine | Moderate | No | Unknown |

| 4-(3,4-Dimethylphenyl)butan-2-amine | Low | Yes | Dopaminergic modulation |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (1R)-1-(3,5-Dimethylphenyl)prop-2-en-1-amine in laboratory settings?

- Methodology :

- Step 1 : Alkylation of 3,5-dimethylphenol using a brominated alkylating agent (e.g., 1-bromo-2-methylpropane) in the presence of a base (e.g., K₂CO₃) to form an intermediate ether.

- Step 2 : Amination via reductive methods (e.g., catalytic hydrogenation or LiAlH₄ reduction) to introduce the primary amine group.

- Enantioselective Synthesis : Use chiral catalysts (e.g., Rhodium-BINAP complexes) during hydrogenation to achieve the desired (1R)-configuration .

- Key Considerations : Monitor reaction pH and temperature to avoid racemization.

Q. How can researchers confirm the structural integrity and enantiomeric purity of (1R)-1-(3,5-Dimethylphenyl)prop-2-en-1-amine?

- Analytical Techniques :

- NMR Spectroscopy : Compare ^1H and ^13C NMR shifts with reference data (e.g., δ ~5.6 ppm for allylic protons in enamine systems) .

- Chiral HPLC : Use columns like Chiralpak® IA/IB to resolve enantiomers and calculate enantiomeric excess (ee).

- Polarimetry : Measure optical rotation ([α]ᴅ) against a racemic standard.

- Data Table :

| Technique | Key Peaks/Parameters | Reference Data Source |

|---|---|---|

| ^1H-NMR (CDCl₃) | δ 2.25 (s, 6H, CH₃), δ 5.6 (d, J=12.8 Hz, 1H) | |

| Chiral HPLC | Retention time: 8.2 min (R), 10.5 min (S) | Internal calibration |

Q. What are the key considerations for handling and storing (1R)-1-(3,5-Dimethylphenyl)prop-2-en-1-amine to ensure stability?

- Handling : Use inert atmospheres (N₂/Ar) to prevent oxidation. Wear nitrile gloves and safety goggles due to potential skin/eye irritation .

- Storage : Store at 2–8°C in amber glass vials with PTFE-lined caps. Avoid prolonged storage (>6 months) to minimize degradation .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data when characterizing derivatives of (1R)-1-(3,5-Dimethylphenyl)prop-2-en-1-amine?

- Approach :

- Multi-Technique Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and high-resolution mass spectrometry (HRMS) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry by obtaining single-crystal structures.

- Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (e.g., Gaussian 16) .

Q. How can reaction conditions be optimized to enhance enantiomeric excess in asymmetric synthesis?

- Optimization Parameters :

- Catalyst Screening : Test chiral ligands (e.g., Josiphos, BINOL) for hydrogenation efficiency.

- Solvent Effects : Use aprotic solvents (e.g., THF, DCM) to stabilize transition states.

- Temperature Control : Lower temperatures (e.g., –20°C) reduce kinetic resolution, improving ee.

- Case Study : A 2023 study achieved 98% ee using Rh-(R)-BINAP in THF at –15°C .

Q. What in silico approaches predict the biological activity or receptor interactions of (1R)-1-(3,5-Dimethylphenyl)prop-2-en-1-amine?

- Computational Tools :

- Molecular Docking : Use AutoDock Vina to model binding affinity to dopamine receptors (e.g., D2R).

- QSAR Models : Train regression models on logP, PSA, and H-bond donors to predict blood-brain barrier permeability .

- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability in lipid bilayers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.